3-Ethoxy-4-ethoxycarbonylphenylacetic acid
Overview
Description
3-Ethoxy-4-ethoxycarbonylphenylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H16O5 and its molecular weight is 252.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of repaglinide , a medication used for the treatment of type 2 diabetes. Repaglinide acts on the ATP-sensitive potassium channels on the pancreatic beta cells, stimulating insulin release .
Mode of Action
The exact mode of action of 3-Ethoxy-4-ethoxycarbonyl phenylacetic acid is not directly stated in the available resources. As an intermediate in the synthesis of Repaglinide, it contributes to the final structure of the drug, which is known to close ATP-sensitive potassium channels in the pancreatic beta cell membrane by binding to specific receptors. This depolarizes the beta cells and opens calcium channels, leading to insulin release .
Biochemical Pathways
As an intermediate in the synthesis of repaglinide, it is part of the process that results in a drug affecting the insulin release pathway .
Pharmacokinetics
The compound has a melting point of 78-80°C and a predicted boiling point of 414.8±35.0 °C . It is slightly soluble in chloroform and methanol . These properties may influence its bioavailability.
Result of Action
As an intermediate in the synthesis of repaglinide, it contributes to the production of a drug that stimulates insulin release, helping to control blood glucose levels .
Action Environment
It is known that the compound should be stored in a dry room at room temperature , suggesting that moisture and temperature could affect its stability.
Properties
IUPAC Name |
2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-3-17-11-7-9(8-12(14)15)5-6-10(11)13(16)18-4-2/h5-7H,3-4,8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGSESBEJUHCES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80244066 | |
Record name | 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80244066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99469-99-5 | |
Record name | 3-Ethoxy-4-(ethoxycarbonyl)benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99469-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099469995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethoxy-4-ethoxycarbonylphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80244066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-ethoxy-4-carboxymethylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.605 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzeneacetic acid, 3-ethoxy-4-(ethoxycarbonyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.069 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-ETHOXY-4-ETHOXYCARBONYLPHENYLACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG6C71LIOD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthesis routes for 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, and how do they compare in terms of efficiency and cost-effectiveness?
A: Several synthetic routes for this compound have been explored. [, , , ] One method utilizes a five-step process starting from 3-hydroxyphenylacetic acid, involving esterification, formylation, oxidation, etherification, and selective hydrolysis. [] Another approach employs a two-step synthesis from 2-hydroxy-4-methylbenzoic acid, first alkylating it with ethyl bromide and then reacting with carbon dioxide. [] The two-step method offers significant improvements in yield and purity compared to the five-step process, making it more efficient and cost-effective due to fewer steps and the use of less expensive reagents. [] Another study focuses on synthesizing the compound from 4-methylsalicylic acid through simultaneous esterification and etherification followed by carboxylation and selective hydrolysis. [] This method boasts a 58% overall yield. []
Q2: What are the key impurities encountered during the synthesis of this compound, and how are they identified?
A: While specific impurities aren't detailed in the provided abstracts, the five-step synthesis route from 3-hydroxyphenylacetic acid outlines that the intermediates were characterized using various spectroscopic techniques. These techniques include FTIR, 1H NMR, 13C NMR, HRMS, and DSC, enabling the identification and characterization of impurities present in the intermediates. [] Understanding and controlling impurities are crucial for ensuring the quality and safety of the final drug product.
Q3: Can you elaborate on the advantages of using 2-hydroxy-4-methylbenzoic acid as a starting material for the synthesis of this compound?
A: Utilizing 2-hydroxy-4-methylbenzoic acid as the starting material allows for a more streamlined synthesis, reducing the number of steps to just two. [] This approach proves to be more efficient and cost-effective compared to other methods that require more elaborate synthetic routes. [] This strategy highlights how optimizing the choice of starting materials can significantly impact the overall efficiency and cost of chemical synthesis.
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